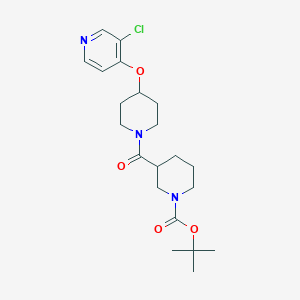
Tert-butyl 3-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "Tert-butyl 3-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)piperidine-1-carboxylate" is a chemical entity that is likely to be an intermediate or a product in the synthesis of biologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structure suggests it is related to piperidine derivatives, which are prominent in pharmaceutical research due to their presence in various therapeutic agents.
Synthesis Analysis
The synthesis of related piperidine compounds involves multi-step reactions that can include asymmetric synthesis, diastereoselective reduction, and intramolecular lactonization. For instance, the asymmetric synthesis of a cis-piperidine derivative was achieved with a yield of 49%, indicating a potentially scalable route for industrial application . Another example is the synthesis of a tert-butyl piperidine dicarboxylate, which involved diastereoselective reduction and isomerization, yielding an enantiomerically pure compound suitable for large-scale operations . These methods highlight the importance of stereochemistry and the ability to control it in the synthesis of piperidine-based compounds.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often confirmed using spectroscopic methods and X-ray diffraction (XRD). For example, the crystal structure of a tert-butyl pyrrolidine carboxylate was determined, revealing a triclinic space group and intermolecular hydrogen bonds . Similarly, the structure of a tert-butyl piperidine carboxylate was optimized using density functional theory (DFT) and compared with XRD data, showing consistency between the computational and experimental results .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including nucleophilic substitution, oxidation, halogenation, and elimination, as part of their synthesis. For instance, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, was synthesized through these reactions with a high total yield . Additionally, the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate demonstrates the versatility of piperidine derivatives in forming diverse compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are characterized using various techniques. NMR spectroscopy, mass spectrometry, and FT-IR are commonly used to characterize the synthesized compounds . The crystal structures provide insights into the conformation and packing of the molecules, which can influence their reactivity and physical properties . Computational methods such as DFT, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analyses are also employed to predict and understand the properties of these compounds .
properties
IUPAC Name |
tert-butyl 3-[4-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClN3O4/c1-21(2,3)29-20(27)25-10-4-5-15(14-25)19(26)24-11-7-16(8-12-24)28-18-6-9-23-13-17(18)22/h6,9,13,15-16H,4-5,7-8,10-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICGTCUDOUGFSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]propanamide](/img/structure/B3019393.png)
![Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B3019395.png)
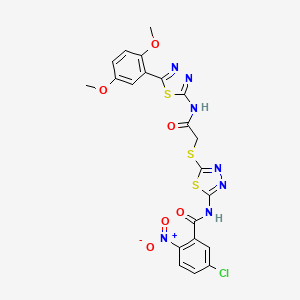
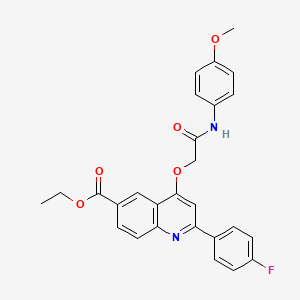
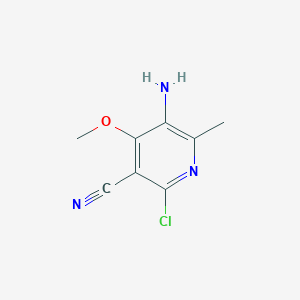
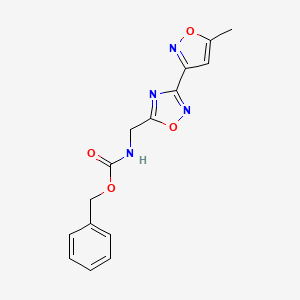
![2-{(Z)-1-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethylidene}-1-hydrazinecarboxamide](/img/structure/B3019403.png)
![5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide](/img/structure/B3019404.png)
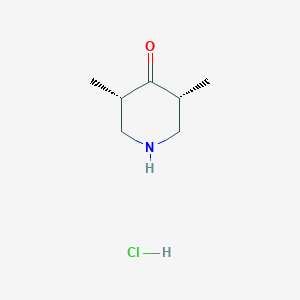
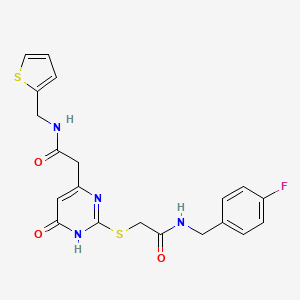
![6-Cyclopropyl-3-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3019409.png)
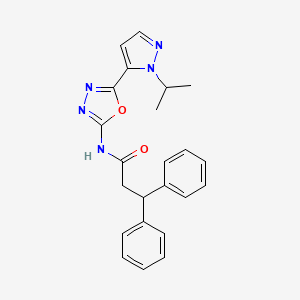
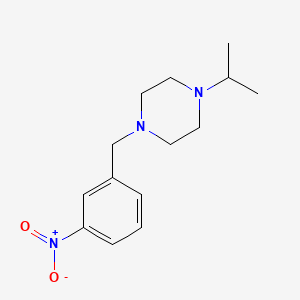
![3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B3019414.png)